molecular formula C9H13NO4 B11824279 Methyl 2-(3-hydroxyisoxazol-5-yl)-3-methylbutanoate CAS No. 2104986-10-7

Methyl 2-(3-hydroxyisoxazol-5-yl)-3-methylbutanoate

Cat. No.: B11824279
CAS No.: 2104986-10-7
M. Wt: 199.20 g/mol
InChI Key: QGWCBGOUMCNLQU-UHFFFAOYSA-N
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Description

Methyl 2-(3-hydroxyisoxazol-5-yl)-3-methylbutanoate is a heterocyclic ester featuring an isoxazole ring substituted with a hydroxyl group at the 3-position and a branched alkyl ester moiety. Isoxazoles are known for their stability and bioactivity, often serving as scaffolds in drug discovery due to their hydrogen-bonding capabilities and metabolic resistance . The hydroxyl group at the 3-position distinguishes this compound from simpler isoxazole esters, likely enhancing its solubility in polar solvents and reactivity in synthetic pathways.

Properties

CAS No.

2104986-10-7

Molecular Formula

C9H13NO4

Molecular Weight

199.20 g/mol

IUPAC Name

methyl 3-methyl-2-(3-oxo-1,2-oxazol-5-yl)butanoate

InChI

InChI=1S/C9H13NO4/c1-5(2)8(9(12)13-3)6-4-7(11)10-14-6/h4-5,8H,1-3H3,(H,10,11)

InChI Key

QGWCBGOUMCNLQU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CC(=O)NO1)C(=O)OC

Origin of Product

United States

Preparation Methods

Cyclization of β-Ketoester Precursors

A widely cited method involves the cyclization of β-ketoester intermediates with hydroxylamine derivatives. The reaction proceeds via the formation of an isoxazole ring through [3+2] cycloaddition. For example, 3-methylbut-2-enoyl chloride is treated with hydroxylamine hydrochloride in the presence of a base such as sodium acetate, yielding 3-hydroxyisoxazole-5-carboxylic acid. Subsequent esterification with methanol under acidic conditions (e.g., H₂SO₄) produces the target compound.

Key parameters:

  • Temperature: 60–80°C for cyclization; 25°C for esterification

  • Solvent: Ethanol/water mixture for cyclization; anhydrous methanol for esterification

  • Yield: 68–72% (over two steps)

Halogenation-Hydrolysis Approach

An alternative route employs bromination followed by hydrolysis. Starting with 3-methyl-2-(3-bromoisoxazol-5-yl)butanoate (CAS 2086301-50-8), nucleophilic substitution with aqueous NaOH at 80°C replaces the bromine atom with a hydroxyl group. This method avoids harsh cyclization conditions and achieves a 65% isolated yield after purification via column chromatography.

Advantages:

  • Avoids unstable intermediates

  • Compatible with large-scale production

Industrial Production Methods

Continuous Flow Synthesis

Recent patents describe continuous flow reactors for scalable production. In this system, pre-mixed streams of β-ketoester and hydroxylamine derivatives are pumped through a heated reactor (residence time: 15–20 min) at 100°C. The output undergoes inline esterification with methyl chloride, reducing processing time by 40% compared to batch methods.

Table 1: Comparison of Batch vs. Flow Synthesis

ParameterBatch MethodFlow Method
Reaction Time4–6 hours1.5 hours
Purity (HPLC)95%98%
Throughput (kg/day)518

Catalytic Esterification

Industrial protocols often use immobilized lipases (e.g., Candida antarctica Lipase B) for esterification. This enzymatic approach operates at 35°C in solvent-free conditions, achieving 90% conversion efficiency and minimizing waste. The enzyme is reusable for up to 10 cycles without significant activity loss.

Purification and Characterization

Chromatographic Techniques

Crude product is typically purified using silica gel chromatography with a hexane/ethyl acetate gradient (7:3 to 1:1). High-performance liquid chromatography (HPLC) with a C18 column confirms purity (>97%).

Critical impurities:

  • Unreacted β-ketoester (retention time: 4.2 min)

  • Hydrolysis byproducts (retention time: 5.8 min)

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 6.28 (s, 1H, isoxazole-H), 3.72 (s, 3H, OCH₃), 2.91–2.84 (m, 1H, CH(CH₃)₂), 1.21 (d, J = 6.8 Hz, 6H, CH(CH₃)₂).

  • IR (KBr): 1745 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=N isoxazole), 3200 cm⁻¹ (O–H).

Challenges and Optimization Strategies

Managing Steric Hindrance

The 3-methylbutanoate group introduces steric hindrance during cyclization. Solvent screening identified tert-butyl methyl ether as optimal, improving yields by 15% compared to THF.

Moisture Sensitivity

The hydroxyl group on the isoxazole ring necessitates anhydrous conditions post-synthesis. Storage under nitrogen at 2–8°C prevents decomposition .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-hydroxyisoxazol-5-yl)-3-methylbutanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The isoxazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions at the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute at the isoxazole ring.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted isoxazole derivatives.

Scientific Research Applications

Chemistry

Methyl 2-(3-hydroxyisoxazol-5-yl)-3-methylbutanoate serves as a valuable building block in organic synthesis. It is utilized in various chemical reactions, including:

  • Reagent in Organic Synthesis : The compound can be employed as a reagent for synthesizing other complex molecules.
  • Intermediate in Drug Development : Its unique structure allows it to act as an intermediate in the synthesis of pharmaceuticals.

Biology

The biological activities of this compound have been the focus of numerous studies:

  • Antimicrobial Activity : In vitro studies demonstrated significant antimicrobial properties against various bacterial strains, indicating potential as an antibiotic agent.
  • Anti-inflammatory Effects : Research has shown that the compound can reduce inflammation markers in cell cultures, suggesting its utility in treating inflammatory diseases.

Medicine

This compound is investigated for its potential therapeutic properties:

  • Neuroprotective Effects : Studies indicate that the compound may reduce neuronal cell death caused by oxidative stressors, highlighting its potential role in neurodegenerative disease treatment.
  • Inhibition of Pathogenic Mechanisms : Research has shown that it can inhibit the Type III secretion system (T3SS) in pathogenic bacteria, demonstrating its potential for combating bacterial infections.

Synthesis and Preparation Methods

The synthesis of this compound typically involves:

  • Starting Materials : The synthesis begins with 3-hydroxyisoxazole and a suitable butanoic acid derivative.
  • Reaction Conditions : Controlled conditions such as temperature, pressure, and catalysts are used to optimize yield and purity.

Table: Synthesis Overview

StepDescription
Starting Materials3-Hydroxyisoxazole + Butanoic Acid Derivative
Reaction TypeCondensation Reaction
CatalystsSpecific catalysts depending on reaction
YieldHigh yield with optimized conditions

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated that at concentrations around 50 µM, the compound exhibited significant antimicrobial activity, suggesting its potential use as a novel antibiotic agent.

Case Study 2: Neuroprotective Properties

Another investigation assessed the neuroprotective effects of the compound in models of oxidative stress. Results indicated that it could significantly reduce neuronal cell death caused by oxidative stressors, providing insights into its potential application in neurodegenerative diseases.

Mechanism of Action

The mechanism of action of methyl 2-(3-hydroxyisoxazol-5-yl)-3-methylbutanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Table 1: Structural and Physical Property Comparison

Property Methyl 2-(3-hydroxyisoxazol-5-yl)-3-methylbutanoate Methyl 3-methyl-2-(3-methylisoxazol-5-yl)butanoate
Molecular Weight Estimated 199.25 g/mol 197.23 g/mol
Substituent 3-Hydroxyisoxazole 3-Methylisoxazole
Polarity Higher (due to -OH group) Lower (lipophilic methyl group)
Synthetic Accessibility Likely requires hydroxylation steps Easier synthesis via alkylation

In contrast, the methyl-substituted analog exhibits greater metabolic stability and lipophilicity, favoring membrane permeability .

Thiazole-Based Analogs

Compounds such as thiazol-5-ylmethyl carbamates (e.g., l , m , s , t in ) share structural similarities in their heterocyclic cores. Thiazoles, containing sulfur instead of oxygen, exhibit distinct electronic properties:

Table 2: Heterocycle Comparison (Isoxazole vs. Thiazole)

Feature Isoxazole (Target Compound) Thiazole ( Analogs)
Heteroatoms 1 Oxygen, 1 Nitrogen 1 Sulfur, 1 Nitrogen
Aromatic Stability Moderate (weaker resonance) High (stronger resonance due to sulfur)
Bioactivity Antibacterial, antifungal Antiviral, enzyme inhibition

Thiazole derivatives often show enhanced metabolic stability compared to isoxazoles due to sulfur’s lower electronegativity, but they may exhibit higher toxicity profiles .

Ester Group Comparisons

Methyl esters like methyl isobutanoate () and methyl methacrylate provide insights into the influence of ester chains:

Table 3: Ester Group Impact on Physical Properties

Compound Boiling Point/LogP* Relevance to Target Compound
Methyl isobutanoate 1.98 (LogP, 20°C) Highlights lipophilicity of branched esters
Methyl methacrylate 6.32 (LogP, 30°C) Suggests ester flexibility influences reactivity

The target compound’s 3-methylbutanoate chain likely confers intermediate lipophilicity, balancing solubility and membrane penetration.

Biological Activity

Methyl 2-(3-hydroxyisoxazol-5-yl)-3-methylbutanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, relevant case studies, and research findings.

  • Molecular Formula : C10H15N1O3
  • CAS Number : 2104986-10-7
  • Molecular Weight : 199.24 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. It is believed to modulate various signaling pathways that are crucial in disease processes, particularly in cancer and inflammatory conditions.

Anticancer Properties

Recent studies have highlighted the compound's potential as a therapeutic agent in cancer treatment. It has been shown to:

  • Inhibit Tumor Growth : In vitro assays demonstrated that the compound can significantly reduce cell viability in various cancer cell lines, suggesting its role as a potential anticancer agent.
  • Modulate Protein Levels : The compound acts on E3 ubiquitin ligases, leading to the degradation of oncogenic proteins, which is a promising mechanism for targeted cancer therapy .

Anti-inflammatory Effects

The compound exhibits notable anti-inflammatory properties:

  • Reduction of Inflammatory Markers : In cell culture studies, it was observed that this compound significantly decreased levels of pro-inflammatory cytokines, indicating its potential for treating inflammatory diseases .

Case Studies

  • Inhibition of Cancer Cell Proliferation :
    • A study conducted on lung cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell proliferation, with IC50 values indicating effective concentrations around 25 µM .
  • Neuroprotective Effects :
    • Research exploring the neuroprotective capabilities of this compound revealed that it could mitigate oxidative stress-induced neuronal damage in vitro, suggesting potential applications in neurodegenerative diseases .

Research Findings Summary Table

Biological ActivityFindingsReference
AnticancerSignificant reduction in tumor cell viability
Anti-inflammatoryDecreased pro-inflammatory cytokine levels
NeuroprotectionReduced neuronal cell death from oxidative stress

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing the purity and structure of Methyl 2-(3-hydroxyisoxazol-5-yl)-3-methylbutanoate?

  • Methodology :

  • HPLC-PDA : Use reverse-phase HPLC with photodiode array detection (PDA) to assess purity, referencing gradients optimized for heterocyclic esters (e.g., 95% acetonitrile/water with 0.1% formic acid) .
  • NMR Spectroscopy : Employ 1H^1H- and 13C^{13}C-NMR to confirm structural integrity. For example, the isoxazole ring protons typically resonate at δ 6.2–6.5 ppm, while the methyl ester group appears at δ 3.6–3.8 ppm .
  • Mass Spectrometry (HRMS) : Validate molecular weight using high-resolution MS, targeting the [M+H]+ ion with an accuracy of ±2 ppm .

Q. How should this compound be stored to ensure stability during long-term research?

  • Storage Guidelines :

  • Store at 0–6°C under inert gas (argon or nitrogen) to prevent ester hydrolysis or oxidation of the isoxazole hydroxyl group .
  • Use amber vials to minimize photodegradation, as isoxazole derivatives are sensitive to UV light .
  • Monitor stability via periodic HPLC analysis; degradation products may include 3-hydroxyisoxazole-5-carboxylic acid (hydrolysis byproduct) .

Q. What synthetic routes are available for preparing this compound?

  • Synthetic Strategies :

  • Isoxazole Ring Formation : Condense β-keto esters (e.g., ethyl acetoacetate) with hydroxylamine under acidic conditions to yield the 3-hydroxyisoxazole core .
  • Esterification : React the carboxylic acid intermediate (post-ring formation) with methanol using H2_2SO4_4 as a catalyst, followed by purification via column chromatography (silica gel, hexane/ethyl acetate 7:3) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Experimental Design :

  • Dose-Response Studies : Use a standardized assay (e.g., enzyme inhibition with IC50_{50} determination) across multiple cell lines to control for metabolic variability .
  • Metabolite Profiling : Identify active metabolites (e.g., hydrolyzed carboxylic acid) via LC-MS/MS to clarify whether observed effects stem from the parent compound or derivatives .
  • Batch Consistency : Cross-validate results using independently synthesized batches to rule out impurities (e.g., residual hydroxylamine) as confounding factors .

Q. What computational approaches are suitable for predicting the stereoelectronic properties of this compound?

  • Computational Workflow :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electron density around the isoxazole ring, which influences hydrogen-bonding interactions .
  • Molecular Dynamics (MD) : Simulate solvation effects in aqueous and lipid environments to predict membrane permeability .
  • Docking Studies : Use AutoDock Vina to model binding poses with target enzymes (e.g., cyclooxygenase-2), focusing on the hydroxyl-isoxazole moiety as a pharmacophore .

Q. How does the compound’s stability vary under physiological versus experimental conditions?

  • Stability Profiling :

  • pH-Dependent Degradation : Conduct accelerated stability studies in buffers (pH 1–9) at 37°C. The ester group hydrolyzes rapidly at pH > 7, with a half-life of <24 hours .
  • Thermal Analysis : Perform differential scanning calorimetry (DSC) to identify decomposition onset temperatures (>150°C under nitrogen) .
  • Light Exposure Tests : Compare NMR spectra before/after 48-hour UV exposure to quantify photodegradation products .

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